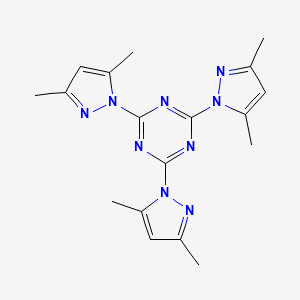

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHCVCPUCYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327599 | |

| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154403-27-7 | |

| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a versatile, nitrogen-rich, tridentate ligand. It details a robust and optimized synthetic protocol via nucleophilic substitution, explores its unique physicochemical and structural properties, and discusses its significant applications in coordination chemistry, catalysis, and materials science. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the causality behind experimental choices and the compound's potential in advanced applications.

Introduction: A Versatile C₃-Symmetric Ligand

This compound is a highly symmetric, planar molecule that has garnered significant interest for its utility as a multi-dentate ligand. Structurally, it features a central 1,3,5-triazine core—an electron-deficient aromatic heterocycle—functionalized with three 3,5-dimethylpyrazole units at the 2, 4, and 6 positions. This arrangement results in a distinctive propeller-like geometry.[1][2]

The molecule's significance stems from the combination of the triazine's electronic properties and the coordination capabilities of the pyrazolyl nitrogen atoms. The pyrazole groups confer strong σ-donor and weak π-acceptor characteristics, enabling the formation of stable complexes with a wide array of transition metals.[1] This versatility makes it a valuable building block in the design of catalysts, functional materials, and supramolecular assemblies.

Synthesis and Mechanistic Insights

Principle of Synthesis: Nucleophilic Aromatic Substitution

The primary and most efficient synthesis of this compound relies on the sequential nucleophilic aromatic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The triazine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. The substitution of each chlorine atom deactivates the ring slightly for the subsequent substitution, a property that can be exploited for controlled synthesis, though the target compound is typically prepared in a one-pot reaction by using a stoichiometric excess of the nucleophile.[5][6]

The reaction involves the deprotonation of 3,5-dimethylpyrazole by a strong, non-nucleophilic base to form the pyrazolate anion, which then acts as the nucleophile, displacing the chloride ions on the triazine ring.

Detailed Experimental Protocol

This protocol is a self-validating system, culminating in characterization steps to confirm purity and identity. The methodology is adapted from established literature procedures.[7]

Reagents and Equipment:

-

Cyanuric chloride (1 equivalent)

-

3,5-Dimethylpyrazole (3.3 equivalents)

-

Sodium hydride (60% dispersion in mineral oil, 3.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere, add 3,5-dimethylpyrazole to a flame-dried, three-neck flask containing anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise over 15-20 minutes. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the nucleophilic sodium 3,5-dimethylpyrazolate.

-

Substitution: Dissolve cyanuric chloride in a separate flask with anhydrous THF and add this solution dropwise to the pyrazolate slurry at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After completion, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to afford this compound as a white to light-yellow solid.[1] A typical yield is greater than 70%.[1]

Causality Behind Experimental Choices

-

Base Selection: Sodium hydride (NaH) is the base of choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Triethylamine can also be used, but NaH ensures complete formation of the more potent pyrazolate nucleophile.[1][7]

-

Solvent: Anhydrous THF is an ideal polar aprotic solvent that effectively solvates the reagents without interfering with the reaction. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive cyanuric chloride, which would lead to unwanted byproducts.[1]

-

Temperature: The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier for the substitution of all three chlorine atoms, ensuring a high conversion to the final trisubstituted product.[1]

Synthesis Workflow

Physicochemical Properties and Characterization

Structural and Crystallographic Data

The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction. The compound exhibits a nearly planar, propeller-like conformation.[7] It is known to crystallize in an orthorhombic system in the noncentrosymmetric space group Pna2₁.[1][7] The existence of at least two polymorphs has been reported, indicating variability in crystal packing.[7]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][7] |

| Space Group | Pna2₁ | [1][7] |

| a (Å) | 7.941 | [1] |

| b (Å) | 12.555 | [1] |

| c (Å) | 18.901 | [1] |

| Molecular Geometry | Near-planar, C₃-symmetric propeller | [1][2] |

Physical and Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₈H₂₁N₉ | [7] |

| Molecular Weight | 363.44 g/mol | [7] |

| Appearance | White to light-yellow solid | [1] |

| Melting Point | 245-250 °C | [1] |

| Purity (Post-PFC) | ≥99% | [1] |

| Key Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-Ray Diffraction | [1][2] |

Key Applications in Research and Development

The unique structural and electronic properties of this triazine derivative make it a powerful tool in several areas of chemical science.

Coordination Chemistry

This is the most prominent application. The three pyrazolyl units provide multiple nitrogen donor sites, allowing the molecule to act as a versatile chelating ligand for various metal ions, including those of palladium, rhenium, silver, iron, and nickel.[1][2][8] It can coordinate in different modes, most commonly as a facial tridentate ligand or a bidentate chelate, leaving one pyrazole group uncoordinated and available for further interaction.[2] This behavior is crucial for constructing complex molecular architectures and supramolecular assemblies like thixotropic gels.[2][8]

Homogeneous Catalysis

As a ligand, it plays a critical role in catalysis by stabilizing the metal center and modulating its electronic environment.[1] This modulation enhances the catalytic activity and selectivity of the resulting metal complex in various organic transformations, such as cross-coupling and oxidation reactions.[1] The steric bulk provided by the dimethylpyrazole groups can also influence the substrate selectivity of the catalyst.

Drug Development and Medicinal Chemistry

While the parent compound's biological activity is not its primary focus, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry. Derivatives incorporating both triazine and pyrazole moieties have been investigated for their potential as anticancer agents.[1] For instance, certain 1,3,5-triazine-based pyrazole derivatives have shown promising inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy.[9] Studies have also indicated that derivatives can possess antimicrobial and antifungal properties, highlighting the potential for this chemical scaffold in developing new therapeutic agents.[1]

Conclusion

This compound stands out as a compound of significant academic and practical interest. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. Its robust, symmetric, and electron-rich structure provides a reliable platform for a multitude of applications. For researchers in coordination chemistry, catalysis, and materials science, it offers a versatile building block for creating functional molecular systems. For professionals in drug development, its scaffold represents a promising starting point for the design of novel therapeutic agents.

References

-

A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - NIH. [Link]

-

The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

-

The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals - ResearchGate. [Link]

-

Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC - NIH. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate. [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. [Link]

-

2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material - Indian Academy of Sciences. [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. [Link]

Sources

- 1. This compound | 154403-27-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine from Cyanuric Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a significant tridentate ligand in coordination chemistry. The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride. This document will delve into the underlying reaction mechanism, offering insights into the temperature-dependent, stepwise substitution of the chlorine atoms. A detailed, field-proven experimental protocol is provided, along with guidance on reagent selection, reaction monitoring, product purification, and characterization. Furthermore, safety considerations and the applications of the title compound are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, often abbreviated as Tdmpzt, is a planar, tridentate ligand that has garnered considerable interest in the field of coordination chemistry.[1][2] Its unique structure, featuring a C3-symmetric 1,3,5-triazine core appended with three 3,5-dimethylpyrazole moieties, allows for the chelation of a variety of metal ions. The resulting metal complexes have shown potential in diverse applications, including catalysis, materials science, and bioinorganic chemistry.[1][2]

The synthesis of Tdmpzt from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a classic example of a nucleophilic aromatic substitution on an electron-deficient heterocyclic system.[3][4] The triazine ring is highly activated towards nucleophilic attack due to the presence of three electronegative nitrogen atoms and three chlorine atoms.[2] This allows for the sequential and controlled substitution of the chlorine atoms, making it a versatile platform for the synthesis of a wide range of triazine derivatives.[5][6] This guide will provide a detailed exploration of this important synthetic transformation.

The Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution

The synthesis of this compound from cyanuric chloride proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by the stepwise replacement of the three chlorine atoms on the triazine ring by the 3,5-dimethylpyrazolate anion. A critical aspect of this reaction is the decreasing reactivity of the chloro-substituted carbons with each successive substitution, necessitating a gradual increase in the reaction temperature.[1][3]

Generation of the Nucleophile

The reaction is initiated by the deprotonation of 3,5-dimethylpyrazole using a strong, non-nucleophilic base, typically sodium hydride (NaH). The acidic proton on the nitrogen atom of the pyrazole ring is readily abstracted by the hydride ion, generating the highly nucleophilic 3,5-dimethylpyrazolate anion and hydrogen gas.

The Three Stages of Substitution

The substitution occurs in three distinct, temperature-controlled steps:

-

First Substitution (Monosubstitution): The highly electrophilic cyanuric chloride readily reacts with the first equivalent of the 3,5-dimethylpyrazolate anion at a low temperature, typically 0-5 °C.[7] The nucleophile attacks one of the carbon atoms of the triazine ring, leading to the formation of a transient, negatively charged intermediate (a Meisenheimer-like complex). The aromaticity is restored by the expulsion of a chloride ion, yielding 2-chloro-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine.

-

Second Substitution (Disubstitution): The introduction of the first electron-donating pyrazolyl group slightly deactivates the triazine ring towards further nucleophilic attack. Consequently, the second substitution requires a higher temperature, usually room temperature, to proceed at a reasonable rate.

-

Third Substitution (Trisubstitution): With two electron-donating pyrazolyl groups attached, the triazine ring is now significantly less electrophilic. The final substitution, therefore, requires more forcing conditions, such as heating the reaction mixture to reflux, to drive the reaction to completion and form the desired this compound.[4]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of this compound.[4]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 4.0 mmol | ≥99% |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 8.0 mmol | ≥98% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 16.0 mmol | |

| Dry Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

| Water | H₂O | 18.02 | As needed | Deionized |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.38 g, 16.0 mmol of 60% dispersion).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.

-

Solvent Addition: Add dry tetrahydrofuran (40 mL) to the flask.

-

Addition of 3,5-Dimethylpyrazole: While stirring, carefully add 3,5-dimethylpyrazole (0.77 g, 8.0 mmol) to the suspension. The mixture will evolve hydrogen gas; ensure adequate ventilation.

-

Formation of Pyrazolate: Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the sodium 3,5-dimethylpyrazolate.

-

Addition of Cyanuric Chloride: In a separate beaker, dissolve cyanuric chloride (0.74 g, 4.0 mmol) in a minimal amount of dry THF. Add this solution dropwise to the stirred pyrazolate suspension at room temperature.

-

Reaction: Stir the reaction mixture for 20 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After 20 hours, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.

-

Recrystallization: Further purify the product by recrystallization from a hexane-dichloromethane (1:1) mixture to obtain colorless crystals.[4]

Expected Yield and Product Characterization

A typical yield for this reaction is around 60%.[4] The structure and purity of the final product, this compound (C₁₈H₂₁N₉, Molar Mass: 363.44 g/mol ), should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl groups on the pyrazole rings and the pyrazole ring protons.

-

¹³C NMR: The carbon NMR will confirm the presence of the triazine and pyrazole ring carbons, as well as the methyl carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-N stretching vibrations of the triazine and pyrazole rings.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety Considerations

-

Cyanuric Chloride: Is a corrosive and toxic solid.[8] It reacts with water to release hydrochloric acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride: Is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersions reduce the pyrophoric nature but still require careful handling.

-

3,5-Dimethylpyrazole: Is a harmful solid. Avoid inhalation and contact with skin and eyes.

-

Solvents: Tetrahydrofuran and dichloromethane are flammable and volatile organic solvents. Handle in a fume hood away from ignition sources.

Conclusion and Future Outlook

The synthesis of this compound from cyanuric chloride is a robust and well-established procedure that provides access to a valuable ligand for coordination chemistry. The temperature-controlled, stepwise nature of the nucleophilic aromatic substitution allows for a high degree of control over the synthesis.[3] By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably synthesize this important compound for their research endeavors. The versatility of the tris(pyrazolyl)triazine ligand scaffold ensures its continued exploration in the development of novel catalysts, functional materials, and therapeutic agents.

References

-

Afonso, C. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

-

Azzam, R. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 38. [Link]

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

-

Guerrero, M., et al. (2013). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1668. [Link]

- Ladva, K. D., & Cholera, A. Y. (2017). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 9(1), 52-57.

- Popiołek, Ł., & Baran, W. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6.

-

ResearchGate. (n.d.). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. [Link]

-

Wikipedia. (2023). Cyanuric chloride. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Solved Cyanuric chloride may be converted | Chegg.com [chegg.com]

- 3. troindia.in [troindia.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Cyanuric chloride - Wikipedia [en.wikipedia.org]

CAS number for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

An In-Depth Technical Guide to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

CAS Number: 154403-27-7

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound in modern chemistry. Identified by the CAS Number 154403-27-7, this molecule is distinguished by its unique structure, featuring a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole units.[1][2][3] This guide delves into its fundamental physicochemical properties, established synthetic methodologies, and detailed structural characterization. Furthermore, it explores the compound's primary applications as a versatile N-donor ligand in coordination chemistry and as a foundational scaffold for developing derivatives with significant biological activity. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and potential applications.

Introduction

This compound, often abbreviated as TpzT or TDP in literature, is a planar, tridentate nitrogen-donor ligand that has garnered substantial interest.[1] Its rigid, symmetric framework and the presence of six available nitrogen lone pairs make it an exceptional building block in supramolecular chemistry and for the synthesis of stable metal complexes.[1][4] The molecule's architecture, a propeller-like geometry, arises from the spatial arrangement of the pyrazole substituents around the triazine core.[1] While the parent compound is primarily celebrated for its role in coordination and materials science, the broader class of 1,3,5-triazine derivatives substituted with pyrazole moieties is increasingly being explored for therapeutic applications, including anticancer and antidiabetic agents.[1][5][6] This guide serves as a senior-level resource, elucidating the core science of this compound from bench-scale synthesis to its advanced applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in research and development. These characteristics have been well-defined through various analytical techniques.

Key Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 154403-27-7 | [1][2][7] |

| Molecular Formula | C₁₈H₂₁N₉ | [1][2][8] |

| Molecular Weight | 363.43 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 245-250 °C | [1] |

| Purity | ≥98-99% (after purification) | [1][2] |

| InChI Key | DGBHCVCPUCYWEM-UHFFFAOYSA-N | [1][2] |

Molecular Structure

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of this molecule.[1][8]

-

Geometry : The molecule adopts a nearly planar, propeller-like conformation. The central 1,3,5-triazine ring is planar, with the three pyrazole rings slightly twisted with respect to this plane.[8]

-

Crystallography : It has been shown to crystallize in an orthorhombic system, within the noncentrosymmetric space group Pna2₁.[1][8] This defined solid-state structure is crucial for applications in crystal engineering and materials science.

Synthesis and Purification

The synthesis of this compound is a well-established process rooted in the principles of nucleophilic aromatic substitution. The primary precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive and cost-effective starting material.

Synthetic Rationale

The synthetic strategy hinges on the stepwise substitution of the three chlorine atoms on the cyanuric chloride ring. The carbon atoms of the triazine ring are highly electron-deficient due to the electronegativity of the ring nitrogens and the chlorine substituents, making them susceptible to nucleophilic attack. 3,5-dimethylpyrazole, after deprotonation, serves as the nitrogen-based nucleophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical; it selectively deprotonates the pyrazole N-H, generating the highly reactive pyrazolate anion without competing in the substitution reaction itself. The reaction requires anhydrous conditions, as cyanuric chloride and its intermediates are sensitive to hydrolysis.[1]

Experimental Protocol

The following protocol represents a typical laboratory-scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of cyanuric chloride (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Nucleophile Generation : In a separate flask, add 3,5-dimethylpyrazole (3.0 eq) to a suspension of sodium hydride (3.3 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere. Stir until hydrogen evolution ceases, indicating the formation of the sodium pyrazolate salt.

-

Reaction : Slowly add the pyrazolate solution to the cyanuric chloride solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for several hours to overnight.[1]

-

Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench any excess NaH with a small amount of water or isopropanol. Remove the THF under reduced pressure.[8]

-

Extraction : Add deionized water to the residue and extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.[8]

-

Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield the final product as a white or light-yellow solid.[1][8]

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable tool in several scientific domains.

Coordination Chemistry

The primary and most explored application is in coordination chemistry.[1] The molecule functions as a potent tridentate ligand, capable of chelating metal ions through the "pyridinic" nitrogen atoms of its three pyrazole rings.

-

Ligand Properties : It is characterized as a strong σ-donor and a weak π-acceptor ligand.[1] This electronic profile allows it to form stable octahedral and other coordination complexes with a wide range of transition metals, including rhenium (Re), palladium (Pd), silver (Ag), and copper (Cu).[1][4]

-

Complex Formation : The resulting metal-ligand complexes are investigated for their unique structural, electronic, magnetic, and optical properties, making them relevant to materials science and catalysis.[1] For instance, fac-[ReX(CO)₃L] complexes have been synthesized where this molecule acts as a bidentate chelate ligand.[4]

Potential in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a critical scaffold. The 1,3,5-triazine core is a privileged structure in medicinal chemistry, and its combination with pyrazole moieties has led to the discovery of compounds with significant biological activities.[4][9]

-

Anticancer Research : Novel 1,3,5-triazine-based pyrazole derivatives have been designed and synthesized as potential antitumor agents.[6] For example, certain derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy.[6] Others have demonstrated cytotoxicity against various cancer cell lines, including those for colorectal, breast, and prostate cancer.[6][9]

-

Antidiabetic Research : A recent study detailed the discovery of imeglimin-inspired 1,3,5-triazine derivatives as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[5] The research highlighted a compound that significantly improved blood glucose, insulin levels, and antioxidant profiles in animal models.[5]

-

Antimicrobial Activity : The triazine-pyrazole scaffold has also been associated with antimicrobial and antifungal properties, representing another avenue for therapeutic development.[1][4]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Classification : It is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[2]

-

Hazard Statements : Key hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

-

Precautionary Measures : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : The compound should be stored at room temperature under an inert atmosphere to maintain its integrity.[2]

Conclusion

This compound (CAS: 154403-27-7) is a cornerstone molecule with a well-defined synthesis and a robust profile of physicochemical properties. Its significance is most pronounced in coordination chemistry, where its predictable geometry and strong ligating ability enable the construction of novel metal-organic complexes. For drug development professionals, its true value lies in its role as a versatile and privileged scaffold. The demonstrated success of related triazine-pyrazole derivatives as potent anticancer and antidiabetic agents underscores the vast potential for future research, positioning this compound as a key starting point for the design and synthesis of next-generation therapeutics.

References

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsTB4_ST7Cf1raZll5MLdAH2Z2RLswp90GjYhidU-BqRs_dTXLRDQnuxJDu_x0cteEMAVpk5zUFQnI7vn24v-88ty4_E_7p98Y4Apr9WOpjpIigddqOCvquuqHj-RvMffZvxojg==]

- 2,4,6-Tris(3,5-dimethyl-1H -pyrazol-1-yl)-1,3,5-triazine | 154403-27-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h98c48cb7]

- This compound - CAS:154403-27-7. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [URL: https://www.ark-x.com/products/T1032929]

- This compound | 154403-27-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03079986.htm]

- Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/281-314]

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/8/3/205]

- A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884407/]

- The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. ResearchGate. [URL: https://www.researchgate.

- The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. ResearchGate. [URL: https://www.researchgate.net/publication/230784949_The_structure_of_246-tris1H-pyrazol-1-yl-135-triazine_in_the_solid_state_on_polymorphs_pseudopolymorphs_and_co-crystals]

- 2,4,6-Tris(dimethylamino)-1,3,5-triazine | 645-05-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/549835]

- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-. CompTox Chemicals Dashboard. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID90887382]

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2561]

- Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37307171/]

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04347h]

Sources

- 1. This compound | 154403-27-7 | Benchchem [benchchem.com]

- 2. 2,4,6-Tris(3,5-dimethyl-1H -pyrazol-1-yl)-1,3,5-triazine [sigmaaldrich.com]

- 3. This compound - CAS:154403-27-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 154403-27-7 [chemicalbook.com]

- 8. A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

molecular structure of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile N-Heterocyclic Ligand

This compound is a multidentate, nitrogen-rich heterocyclic compound that has garnered significant interest in the scientific community. Characterized by a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole units, this molecule presents a unique combination of steric and electronic properties.[1] Its robust structure and the availability of multiple nitrogen donor sites make it an exceptional ligand in coordination chemistry, a versatile building block in materials science, and a scaffold in the development of novel catalytic systems.[1] The planar, propeller-like geometry of the molecule is a key determinant of its chemical behavior, influencing everything from its synthesis to its interaction with metal centers.[1] This guide provides a comprehensive exploration of its molecular architecture, from its synthesis and characterization to the structural nuances that dictate its function.

Part 1: Synthesis and Structural Verification

The primary route to synthesizing this compound is through a well-established nucleophilic aromatic substitution reaction.[1] This method provides a reliable and high-yield pathway to the desired product, typically affording a white to light-yellow solid with a melting point in the range of 245-250°C.[1]

Self-Validating Synthesis Protocol

This protocol describes a common and reproducible method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure both technical accuracy and deep process understanding.

Starting Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium Hydride (NaH) or Triethylamine (Et₃N)[1]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

-

Preparation: To a solution of cyanuric chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (slightly over 3 equivalents).

-

Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical. Cyanuric chloride is highly susceptible to hydrolysis, which would lead to unwanted side products and reduced yield.[1]

-

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH, ~3.3 equivalents) portion-wise, to the stirred solution.

-

Expert Insight: The base serves to deprotonate the N-H proton of the 3,5-dimethylpyrazole. This generates the corresponding pyrazolate anion, a significantly more potent nucleophile required to attack the electron-deficient carbon atoms of the triazine ring.[1] Using NaH requires careful handling but ensures complete deprotonation.

-

-

Nucleophilic Substitution: The reaction mixture is typically heated to reflux and stirred for several hours to overnight (e.g., 20 hours).[1][2]

-

Expert Insight: Refluxing provides the thermal energy necessary to overcome the activation barrier for the sequential substitution of all three chlorine atoms. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up: After cooling to room temperature, the solvent (THF) is removed under reduced pressure. Water is carefully added to quench any unreacted NaH and dissolve the resulting sodium chloride salt.[2]

-

Extraction: The aqueous mixture is extracted several times with an organic solvent like dichloromethane.[2] The combined organic layers are then dried over an anhydrous salt such as magnesium sulfate.[2]

-

Purification: The solvent is evaporated, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent mixture (e.g., hexane-dichloromethane), to yield the pure compound.[2] A typical yield is over 70%.[1]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Deep Dive into the Molecular Architecture

The definitive structure of this compound has been elucidated through single-crystal X-ray diffraction and further corroborated by spectroscopic and computational methods.

Crystallographic Analysis

X-ray crystallography reveals a highly ordered, nearly planar molecular structure.[2] The compound is known to crystallize in at least two orthorhombic polymorphs, both belonging to the noncentrosymmetric space group Pna2₁.[1][2] This lack of a center of inversion is a notable feature for potential applications in nonlinear optics.

The key takeaway from the crystallographic data is the molecule's distinct "propeller-like" conformation, where the three pyrazole rings are twisted slightly out of the plane of the central triazine ring.[1] The dihedral angles between the triazine and pyrazole rings are small, confirming the near-planarity of the overall structure.[2] The triazine ring itself shows minor distortions from perfect hexagonal symmetry, with internal nitrogen angles being slightly less than 120° (approx. 112-113°) and carbon angles being greater than 120° (approx. 127-128°).[2]

| Crystallographic Parameter | Polymorph 1 Data [1] | Polymorph 2 Data [2] |

| Molecular Formula | C₁₈H₂₁N₉ | C₁₈H₂₁N₉ |

| Molecular Weight | 363.44 g/mol | 363.44 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pna2₁ |

| a (Å) | 7.941 | 7.1840 |

| b (Å) | 12.555 | 12.5079 |

| c (Å) | 18.901 | 19.9527 |

| Volume (ų) | 1881.5 | 1792.89 |

| Z (molecules/cell) | 4 | 4 |

Spectroscopic Characterization

While single-crystal X-ray diffraction provides the ultimate solid-state structure, spectroscopic methods are essential for routine characterization and for understanding the molecule's behavior in solution.

-

NMR Spectroscopy (¹H and ¹³C): Due to the molecule's high (C₃) symmetry, its NMR spectra are simpler than what might be expected from its 18 carbon and 21 hydrogen atoms. In ¹H NMR, one would expect distinct singlets for the pyrazole C-H proton and the two different methyl groups. Similarly, the ¹³C NMR spectrum would show a reduced number of signals corresponding to the chemically equivalent carbons in the three pyrazole rings and the triazine core.[3] The presence of this simplified set of signals is a strong indicator of a successful, symmetric trisubstitution.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrational modes characteristic of the s-triazine and pyrazole rings. Key absorptions include C=N and C=C stretching frequencies within the heterocyclic rings. The absence of a broad N-H stretching band (typically found around 3100-3500 cm⁻¹) confirms the substitution at the N1 position of the pyrazole rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula (C₁₈H₂₁N₉). The spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to a mass-to-charge ratio (m/z) of approximately 363.44 or 364.45, respectively.[2]

Part 3: Structure-Function Relationship in Coordination Chemistry

The directly dictates its utility as a ligand in coordination chemistry.[4] The molecule possesses nine nitrogen atoms, but not all are equally available for metal coordination.

Key Functional Attributes:

-

Donor Sites: The primary coordination sites are the "pyridinic" N2 atoms of the three pyrazole rings. These nitrogen atoms possess lone pairs of electrons that are directed away from the molecular core, making them available to act as strong σ-donors to metal ions.[1]

-

Steric Influence: The methyl groups at the 3 and 5 positions of the pyrazole rings introduce significant steric bulk.[1] This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes, often preventing the coordination of all three pyrazole units to a single small metal center.[5]

-

Variable Denticity: While potentially a tridentate ligand, it frequently coordinates in a bidentate chelate fashion.[5] In some cases, particularly in the formation of coordination polymers or multi-nuclear complexes, it can act as a monodentate or a bridging ligand, linking multiple metal centers.[4] This versatility is a hallmark of its utility.

Visualization of Coordination Modes

Caption: Common coordination modes of the ligand (L) with a metal center (M).

Conclusion

The is a testament to elegant chemical design. Its synthesis is robust, and its architecture, characterized by a near-planar, propeller-like C₃ symmetry, has been unequivocally confirmed by crystallographic and spectroscopic data. This specific arrangement of sterically accessible nitrogen donor atoms on a rigid scaffold makes it a highly valuable and versatile ligand. Understanding this intricate structure is the key to unlocking its full potential in designing sophisticated metal-organic complexes, advanced materials, and efficient catalytic systems for the next generation of chemical innovation.

References

-

A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - National Institutes of Health (NIH). [Link]

-

The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals - ResearchGate. [Link]

-

The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

-

2,4,6Tris(azol-1-yl)-1,3,5-triazines: A New Class of Multidentate Ligands - ResearchGate. [Link]

-

Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - National Institutes of Health (NIH). [Link]

-

Structural characterization of triazines - TDX (Tesis Doctorals en Xarxa). [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - Royal Society of Chemistry. [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines - Supercomputing Frontiers and Innovations. [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - NIST WebBook. [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. [Link]

-

The FT-IR spectrum of 3,5-dimethylpyrazole - ResearchGate. [Link]

Sources

- 1. This compound | 154403-27-7 | Benchchem [benchchem.com]

- 2. A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of the spectroscopic profile of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a nitrogen-rich heterocyclic compound with significant potential in coordination chemistry and materials science. As a Senior Application Scientist, the following sections synthesize established analytical principles with practical insights to offer a comprehensive understanding of its characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

This compound, with the molecular formula C₁₈H₂₁N₉ and a molecular weight of 363.44 g/mol , possesses a highly symmetrical, propeller-like geometry.[1][2] This C₃-symmetric structure is the cornerstone of its spectroscopic signature, leading to a simplified yet information-rich set of spectra. The molecule consists of a central 1,3,5-triazine ring connected to three 3,5-dimethylpyrazole moieties. Understanding this symmetry is paramount for the accurate interpretation of the spectroscopic data, as it dictates the chemical equivalence of various protons and carbon atoms.

Caption: A typical analytical workflow for the synthesis and characterization of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 363.4, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

-

Isotope Peaks: Due to the presence of carbon and nitrogen, characteristic isotope peaks (M+1, M+2) will be observed.

-

Fragmentation: While a detailed prediction of the fragmentation pattern is complex, potential fragmentation pathways could involve the loss of methyl groups or the cleavage of the pyrazole rings from the triazine core.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z = 364.4.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Synthesis and Self-Validation

The synthesis of this compound is typically achieved through the nucleophilic substitution of cyanuric chloride with 3,5-dimethylpyrazole. [1] A Validated Synthetic Protocol:

-

To a solution of cyanuric chloride (1.0 eq) in dry tetrahydrofuran (THF), add 3,5-dimethylpyrazole (3.0 eq) and a suitable base such as sodium hydride (3.0 eq) or a non-nucleophilic organic base like triethylamine.

-

Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The combination of the spectroscopic techniques described above provides a self-validating system for the confirmation of the product's identity and purity. The simplicity of the NMR spectra confirms the high symmetry of the molecule, the IR spectrum verifies the presence of the key functional groups, and the mass spectrum confirms the correct molecular weight.

References

-

Guerrero, M., et al. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in Common Solvents

Foreword: Understanding the Critical Role of Solubility in Application

Welcome to a comprehensive exploration of the solubility characteristics of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmpt). As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's solubility is not merely an academic exercise. It is a cornerstone of successful experimental design, from the synthesis of novel coordination complexes to the formulation of new therapeutic agents. The ability to dissolve a compound in a suitable solvent at a desired concentration is paramount for ensuring reaction efficiency, enabling accurate characterization, and achieving desired biological activity.

This guide is structured to provide not only a summary of the currently understood solubility profile of Tdmpt but also to empower you with the practical knowledge to determine its solubility in your own laboratory settings. We will delve into the theoretical underpinnings of Tdmpt's solubility based on its molecular structure and provide a detailed, field-proven protocol for its empirical determination.

Introduction to this compound (Tdmpt)

This compound is a multidentate nitrogen ligand that has garnered significant interest in the field of coordination chemistry.[1][2] Its unique architecture, featuring a central 1,3,5-triazine ring substituted with three 3,5-dimethylpyrazole moieties, allows it to form stable complexes with a variety of metal ions.[1] These complexes are being explored for their potential applications in catalysis, materials science, and as antimicrobial and anticancer agents.[1]

The synthesis of Tdmpt typically involves the nucleophilic substitution of cyanuric chloride with 3,5-dimethylpyrazole in the presence of a base, often in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).[1][3] The purification frequently involves recrystallization from solvent mixtures like hexane-dichloromethane.[3] This qualitative information from its synthesis provides initial clues into its solubility, suggesting a preference for organic solvents of moderate to low polarity.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Tdmpt offers several insights into its expected solubility:

-

Aromatic Core: The central 1,3,5-triazine ring and the three pyrazole rings are aromatic and largely nonpolar in nature. This extensive aromatic system contributes to van der Waals interactions and suggests solubility in nonpolar and moderately polar aprotic solvents.

-

Nitrogen Heteroatoms: The presence of nine nitrogen atoms introduces polarity and the potential for hydrogen bonding with protic solvents. However, the nitrogen lone pairs are also key to its function as a ligand, participating in coordination with metal ions.

-

Methyl Substituents: The six methyl groups on the pyrazole rings are nonpolar and contribute to the overall lipophilicity of the molecule, further favoring solubility in organic solvents.

-

Molecular Symmetry: The C3 symmetry of the molecule can lead to efficient crystal packing, potentially resulting in a higher melting point (reported as 245-250°C) and lower solubility compared to less symmetrical analogues.[2]

Based on these structural features, we can anticipate that Tdmpt will exhibit good solubility in chlorinated solvents like dichloromethane and chloroform, and moderate solubility in ethers like THF. Its solubility in polar protic solvents like water and ethanol is expected to be low, while solubility in nonpolar aliphatic hydrocarbons like hexane may also be limited due to the presence of the polar nitrogen atoms. A related compound, 2,4,6-trihydrazine-1,3,5-triazine, has been reported to be insoluble in highly polar solvents like DMSO and chloroform, suggesting that Tdmpt may also have limited solubility in such solvents.[4]

Quantitative Solubility Profile of Tdmpt

| Solvent Class | Common Solvents | Expected Solubility of Tdmpt | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The large, nonpolar aromatic structure outweighs the hydrogen bonding potential of the nitrogen atoms. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile | Soluble to Moderately Soluble | Good balance of polarity to interact with the nitrogen heteroatoms while being nonpolar enough to solvate the aromatic rings.[1][3] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity from the nine nitrogen atoms limits solubility in purely nonpolar solvents, though some solubility in toluene is expected. |

Experimental Protocol for Determining the Solubility of Tdmpt

The following protocol provides a robust and reliable method for determining the solubility of Tdmpt in a variety of solvents. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle of the Method

This protocol utilizes the isothermal shake-flask method, which is a gold-standard technique for solubility determination. The principle involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (Tdmpt), solid

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, THF, acetone, acetonitrile, hexane, toluene)

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of Tdmpt solubility.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of solid Tdmpt to a series of vials (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Accurately add a known volume of the desired solvent to each vial (e.g., 1.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

-

Analysis:

-

UV-Vis Spectroscopy: Prepare a series of standard solutions of Tdmpt of known concentrations. Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration and use it to determine the concentration of the diluted sample.

-

HPLC: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase). Inject the standard solutions and the diluted sample. Create a calibration curve of peak area versus concentration and use it to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the given conditions.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and comparable results.

-

Extended Equilibration Time: This allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: This step is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

-

Analytical Method: The choice of UV-Vis or HPLC provides a sensitive and accurate means of quantifying the concentration of the dissolved Tdmpt.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision-making process in a solubility study.

Caption: Logical flow of the solubility determination process.

Implications for Research and Development

A comprehensive understanding of Tdmpt's solubility is essential for its effective use:

-

Synthesis and Purification: Knowledge of solubility in different solvents allows for the optimization of reaction conditions and the selection of appropriate solvent systems for recrystallization to achieve high purity.

-

Coordination Chemistry: The ability to dissolve Tdmpt and metal salts in a common solvent is a prerequisite for the synthesis of metal-ligand complexes.

-

Drug Development: For any potential therapeutic applications, understanding the aqueous solubility and solubility in biologically relevant media is a critical first step in formulation development and for ensuring bioavailability.

Conclusion

While a comprehensive, quantitative database of the solubility of this compound in common solvents is not yet established in the scientific literature, its molecular structure provides a strong basis for predicting its solubility behavior. This technical guide has outlined these predictions and, more importantly, has provided a detailed, robust, and self-validating experimental protocol to empower researchers to determine this critical physicochemical property. By following the methodologies described herein, scientists can generate the necessary solubility data to advance their research and development efforts involving this versatile ligand.

References

-

Guerrero, J. A., et al. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. Retrieved from [Link]

-

Peter, S. E. (2023, January 23). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture? ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related nitrogen-rich heterocyclic compounds to forecast its thermal behavior. We present a detailed framework for the systematic investigation of its thermal properties, including step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a plausible decomposition mechanism is proposed, supported by established principles of physical organic chemistry. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar molecules, particularly in the context of pharmaceutical development where thermal stability is a critical parameter.

Introduction: The Significance of this compound

This compound is a nitrogen-rich heterocyclic compound characterized by a central 1,3,5-triazine ring symmetrically substituted with three 3,5-dimethylpyrazole moieties. The unique electronic and steric properties imparted by the dimethylpyrazolyl groups make this molecule a subject of interest in coordination chemistry and materials science. In the realm of drug development, understanding the thermal stability of such a compound is paramount. Undesirable thermal decomposition can lead to a loss of pharmacological activity, the formation of toxic byproducts, and challenges in formulation and storage.[1]

The 1,3,5-triazine core is known for its high thermal stability, a property attributed to its aromatic character.[2] However, the nature of the substituents on the triazine ring can significantly influence the overall thermal behavior of the molecule. This guide will explore the expected thermal characteristics of this compound and provide a robust methodology for its experimental validation.

Predicted Thermal Behavior and Key Characteristics

Based on the analysis of related nitrogen-rich heterocyclic compounds, we can anticipate the following thermal properties for this compound:

-

High Thermal Stability: The compound is expected to be thermally stable to a relatively high temperature, likely exhibiting an onset of decomposition above 250°C in an inert atmosphere.[3][4] This prediction is based on the inherent stability of the triazine and pyrazole rings.

-

Melting Followed by Decomposition: It is probable that the compound will exhibit a distinct melting point before the onset of decomposition. This is a common characteristic of crystalline organic solids.

-

Multi-step Decomposition: The decomposition process is likely to occur in multiple steps, corresponding to the fragmentation of different parts of the molecule.[3]

A summary of predicted and known properties is presented in Table 1.

| Property | Predicted/Known Value | Rationale/Reference |

| Molecular Formula | C₁₈H₂₁N₉ | Stoichiometry of the molecule. |

| Molecular Weight | 363.43 g/mol | Calculated from the molecular formula. |

| Melting Point | ~235-245 °C | Based on data for similar pyrazolyl-substituted triazines and general observations for crystalline organic compounds.[3] |

| Onset of Decomposition (Tonset) | > 250 °C (in N₂) | Nitrogen-rich heterocyclic compounds, particularly those with stable aromatic cores like triazine, generally exhibit high thermal stability.[4] The presence of multiple stable rings contributes to this property. |

| Decomposition Mechanism | Predominantly radical mechanism involving homolytic cleavage of C-N and C-C bonds. | Studies on similar nitrogen-rich heterocycles suggest that thermal decomposition in an inert atmosphere proceeds via radical pathways.[4] |

| Gaseous Decomposition Products | N₂, NH₃, HCN, HNCO, CO, CO₂, various low molecular weight hydrocarbons (e.g., methane, ethene from methyl groups), and fragments of the pyrazole ring. | These are common decomposition products observed during the pyrolysis of nitrogen-containing heterocyclic compounds.[1][4] The specific products will depend on the precise fragmentation pathways. |

Table 1: Predicted and Known Properties of this compound.

Experimental Workflow for Thermal Analysis

A systematic approach is essential for the accurate characterization of the thermal properties of this compound. The following workflow, illustrated in the diagram below, outlines the key experimental and analytical steps.

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized procedure for determining the thermal stability and decomposition profile of the title compound using TGA.[5][6]

-

Instrument Calibration:

-

Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Standard materials such as indium, tin, and zinc for temperature, and a certified weight set for mass, are recommended.[1]

-

-

Sample Preparation:

-

Ensure the sample is of high purity (≥99%) to avoid interference from impurities.

-

Dry the sample under vacuum at a temperature well below its melting point (e.g., 60-80 °C) for several hours to remove any residual solvent or moisture.[5]

-

Accurately weigh 5-10 mg of the dried sample into an appropriate crucible (e.g., alumina or platinum).[7]

-

-

TGA Measurement:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[1]

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate of 10 °C/min.[7]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the derivative thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Identify the temperature ranges and percentage mass loss for each distinct decomposition step.

-

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and enthalpy of fusion of the title compound.[1]

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried, high-purity sample into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[1]

-

Heat the sample from ambient temperature to a temperature above its melting point but below its decomposition temperature (e.g., 30 °C to 260 °C) at a heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Proposed Decomposition Mechanism

In the absence of direct experimental evidence from techniques like TGA-MS, a plausible decomposition mechanism can be proposed based on the known chemistry of triazines and pyrazoles. The thermal decomposition in an inert atmosphere is likely initiated by the homolytic cleavage of the weakest bonds in the molecule.

The proposed pathway involves the following key steps:

-

Initiation: The initial step is likely the cleavage of the C-N bond between the triazine ring and one of the pyrazole rings, as this bond is expected to be weaker than the bonds within the aromatic rings. This would generate a triazinyl radical and a pyrazolyl radical.

-

Propagation: These initial radicals can then undergo a series of subsequent reactions, including:

-

Fragmentation of the pyrazole ring, leading to the formation of smaller nitrogen-containing species (e.g., HCN, N₂) and hydrocarbon fragments.

-

Further fragmentation of the triazine ring, although this is expected to occur at higher temperatures due to its high stability.[2]

-

Hydrogen abstraction reactions, leading to the formation of stable gaseous products like ammonia (NH₃) and methane (from the methyl groups).

-

-

Termination: The reaction ceases as radicals combine to form stable, often polymeric, carbonaceous char.

Caption: Proposed radical decomposition pathway for this compound under inert conditions.

Kinetic Analysis of Decomposition

To gain a deeper understanding of the decomposition process, a kinetic analysis can be performed on the TGA data obtained at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are recommended as they do not require prior assumptions about the reaction mechanism.[8] These methods allow for the determination of the activation energy (Ea) as a function of the conversion degree, providing insights into the complexity of the decomposition process.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. The compound is anticipated to possess high thermal stability, with decomposition likely proceeding via a multi-step radical mechanism. The detailed experimental protocols and the proposed workflow offer a robust framework for researchers to experimentally validate these predictions. A thorough understanding of the thermal behavior of this and similar nitrogen-rich heterocyclic compounds is crucial for their safe handling and effective application, particularly in the field of drug development.

References